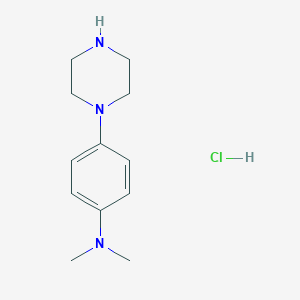
N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a chemical compound with the CAS Number: 2411248-02-5 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
A study by Gan, J., Chen, K., Chang, C.-P., & Tian, H. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, including compounds similar to N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The research found that these compounds exhibit fluorescence characteristics that are sensitive to pH, making them potential candidates for pH probes. The study also demonstrated the potential of these compounds in photo-induced electron transfer processes, which could have applications in developing new materials for optoelectronic devices (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activity
Al-Turkistani, A. A., Al-Deeb, O., El‐Brollosy, N. R., & El-Emam, A. (2011) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with various functional groups, including a free radical scavenger group and chelating groups. These compounds were evaluated for their in vitro activities against a range of Gram-positive and Gram-negative bacteria as well as the yeast-like pathogenic fungus Candida albicans. The study found that certain analogues showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Polymer Science
Lynn, D. M., & Langer, R. (2000) investigated the synthesis, characterization, and self-assembly of poly(β-amino esters) with components including N,N-dimethylethylenediamine and piperazine. These polymers exhibited hydrolytic degradation properties and were noncytotoxic, making them suitable for biomedical applications such as drug delivery systems (Lynn & Langer, 2000).
Molecular Interaction and Drug Development
Research by Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002) focused on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor, using structural analogs of N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The study provided insights into the steric binding interactions and the potential of these compounds in the development of new therapeutic agents targeting the cannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQREXUWEMZOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

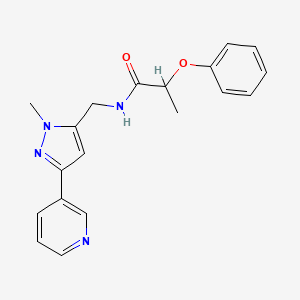
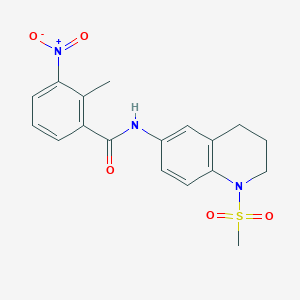
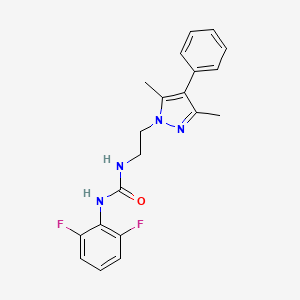

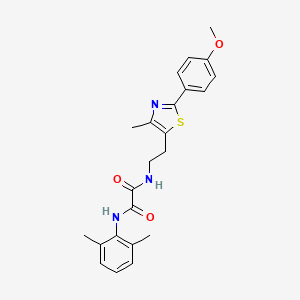
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)
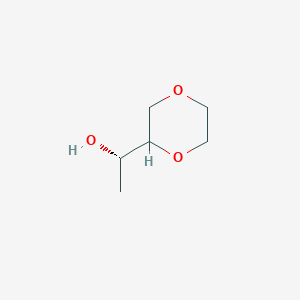
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)